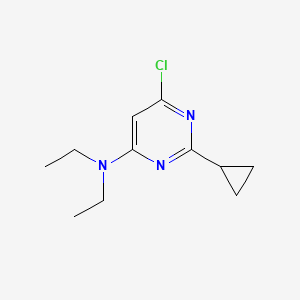

6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-3-15(4-2)10-7-9(12)13-11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKAZVXCOCQGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2,4-Dichloropyrimidine

A common precursor is 2,4-dichloropyrimidine, which allows for regioselective substitution reactions. The chlorine at the 4-position is more reactive towards nucleophilic substitution than the chlorine at the 2-position, enabling selective functionalization.

Introduction of Cyclopropyl Group at Position 2

The cyclopropyl substituent at the 2-position can be introduced via cross-coupling reactions or nucleophilic displacement strategies. For example, lithium/halogen exchange followed by reaction with cyclopropyl electrophiles or organometallic reagents can be employed to install the cyclopropyl group efficiently.

Amination at the 4-Position with N,N-Diethylamine

The nucleophilic aromatic substitution of the chlorine at the 4-position with N,N-diethylamine is a key step. This reaction typically proceeds under mild heating conditions in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), sometimes in the presence of a base to facilitate substitution.

Detailed Synthetic Route Example

Based on literature analogous to pyrimidine derivatives, the following synthetic sequence is illustrative:

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 1 | Start with 2,4-dichloropyrimidine | Selective substitution at 4-position possible |

| 2 | React 2,4-dichloropyrimidine with cyclopropyl lithium or equivalent organometallic reagent | Introduce cyclopropyl group at 2-position via nucleophilic substitution or metalation |

| 3 | Treat intermediate with N,N-diethylamine in THF or DMF at elevated temperature | Substitution of chlorine at 4-position with diethylamino group |

| 4 | Purification by recrystallization or chromatography | Obtain this compound |

Research Findings and Optimization Notes

Regioselectivity: The substitution at the 4-position over the 2-position is favored due to electronic and steric factors, as confirmed by Suzuki coupling studies where the 4-chloro substituent reacts preferentially.

Yield Optimization: Lithium/halogen exchange followed by hydroboration-oxidation has been used to improve yields of hydroxylated intermediates, which can be methylated or further functionalized to reach target compounds.

Catalyst and Reagent Selection: Use of bases such as lithium t-butoxide or catalysts like palladium complexes in cross-coupling reactions enhances selectivity and efficiency.

Comparative Table of Preparation Approaches

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | N,N-diethylamine, THF/DMF, heat | High regioselectivity, straightforward | Requires controlled temperature and solvent choice |

| Lithium/Halogen Exchange + Cross-Coupling | Lithium t-butoxide, cyclopropyl electrophiles, Pd catalysts | High yield, flexible functionalization | Sensitive to moisture, requires inert atmosphere |

| Suzuki Coupling for Aryl Substitution | 2,4-dichloropyrimidine, boronic acids, Pd catalyst | Selective substitution at 4-position | Limited to aryl substituents, not directly for cyclopropyl |

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Potassium tert-butoxide in N-methylpyrrolidone at low temperatures.

Oxidation: Hydrogen peroxide in the presence of a cobalt ferrite catalyst.

Coupling: Palladium catalysts with boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

Biological Studies: Used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.

Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as DNA topoisomerase and kinases, which play crucial roles in cell division and signal transduction. The compound may also interact with receptors and ion channels, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Key Structural Features :

- Position 6 : Chlorine atom, which enhances electrophilicity and influences electronic properties.

- Position 2 : Cyclopropyl group, introducing steric bulk and conformational rigidity.

This compound’s synthesis likely involves cross-coupling reactions, such as Suzuki-Miyaura coupling, given the prevalence of such methods in pyrimidine functionalization (e.g., describes a similar synthesis using boronic acids and Pd catalysts) .

Comparison with Similar Compounds

Structural Analogues with Variations at Position 2

Substituents at position 2 significantly alter steric and electronic profiles:

Key Observations :

Analogues with Variations at Position 4

The amine group at position 4 influences solubility and binding affinity:

Key Observations :

- Compounds with dual amino groups (e.g., 6-Chloro-N4-methylpyrimidine-2,4-diamine) exhibit stronger hydrogen-bonding networks, relevant in crystal engineering .

Analogues with Combined Substituent Variations

Biological Activity

6-Chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group at position 6, a cyclopropyl group at position 2, and diethyl substitutions at the nitrogen atoms of the pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 227.72 g/mol.

Mechanisms of Biological Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities through various mechanisms:

-

Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, such as:

- DNA Topoisomerase : This enzyme is crucial for DNA replication and transcription. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Kinases : Various kinases involved in signal transduction pathways are also potential targets, suggesting roles in modulating cellular signaling and growth.

- Receptor Interaction : The compound may interact with specific receptors or ion channels, influencing their activity and leading to pharmacological effects such as anti-inflammatory and anti-cancer properties.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits DNA topoisomerase | |

| Kinase Inhibition | Modulates various kinases | |

| Receptor Modulation | Affects ion channel activity | |

| Anti-Cancer | Induces apoptosis in cancer cells |

Case Studies

- Anti-Cancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, leading to increased apoptosis rates. The mechanism was linked to its ability to inhibit DNA topoisomerase activity .

- Inflammatory Response Modulation : Another research highlighted the compound's role in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine?

- Methodology :

-

Nucleophilic substitution : Start with 2,4-dichloropyrimidine. React with diethylamine to introduce the N,N-diethyl group. Use TLC (e.g., hexane/ethyl acetate) to monitor reaction progress .

-

Cyclopropane introduction : Employ Suzuki-Miyaura coupling (e.g., cyclopropylboronic acid) under argon with Pd(PPh₃)₄ catalyst. Optimize solvent conditions (e.g., 1,2-dimethoxyethane/water) and base (Na₂CO₃) .

-

Purification : Use Combiflash chromatography (gradient: 0–30% ethyl acetate in hexane) for isomer separation .

- Key Considerations :

-

Regioselectivity challenges may arise due to competing substitution at C2 vs. C3. Adjust reaction time/temperature to favor C2 substitution .

Q. How can structural elucidation be performed for this compound?

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. Compare chemical shifts of cyclopropyl protons (δ ~0.5–2.0 ppm) and diethylamine groups (δ ~1.0–3.5 ppm) .

- LC-MS : Confirm molecular weight (MW = 239.7 g/mol) via ESI-MS. Monitor purity (>95%) using reverse-phase HPLC .

- X-ray crystallography : Grow single crystals via vapor diffusion. Use SHELXL for refinement, especially for resolving ambiguities in cyclopropyl geometry .

Advanced Research Questions

Q. How can computational methods predict reactivity in cross-coupling reactions?

- Approach :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The C2 chlorine atom is likely reactive in Suzuki couplings .

- Molecular docking : Use AutoDock Vina to model interactions with palladium catalysts. Optimize ligand-Pd coordination for regioselective coupling .

- Validation : Compare predicted reaction outcomes (e.g., bond lengths/angles) with experimental XRD data .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Case Study :

- If NMR suggests planar cyclopropane but XRD shows puckering:

Re-examine NMR sample preparation (e.g., solvent effects).

Analyze XRD data with SHELXL for thermal motion artifacts .

Perform variable-temperature NMR to assess dynamic effects .

- Tools :

- Mercury (CCDC) for XRD visualization; ACD/Labs Percepta for NMR prediction .

Q. How to design structure-activity relationship (SAR) studies for pyrimidine derivatives?

- Methodology :

- Analog synthesis : Replace cyclopropyl with adamantyl ( ) or trifluoromethyl groups (). Use parallel synthesis for high-throughput screening .

- Biological assays : Test kinase inhibition via ATP-binding site competition. Use IC₅₀ values to correlate substituent effects (e.g., cyclopropyl’s steric bulk vs. activity) .

- Data Analysis :

- Apply multivariate regression to link electronic (Hammett σ) and steric (Taft Es) parameters to activity .

Q. What advanced techniques validate purity in enantiomerically complex derivatives?

- Techniques :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration if XRD fails .

- Case Example :

- For diastereomers, combine 2D NOESY with DFT-calculated NMR shifts .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.